molecular formula C16H11BrN2 B372629 4-Bromo-2,6-diphenylpyrimidine CAS No. 40734-24-5

4-Bromo-2,6-diphenylpyrimidine

Cat. No. B372629
CAS RN: 40734-24-5
M. Wt: 311.18g/mol
InChI Key: IJXDLFJKGQNBEJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diphenylpyrimidine is a chemical compound with the molecular formula C16H11BrN2 and a molecular weight of 311.18 . The compound is often found in a crystal or powder form .


Molecular Structure Analysis

The InChI code for 4-Bromo-2,6-diphenylpyrimidine is 1S/C16H11BrN2/c17-15-11-14 (12-7-3-1-4-8-12)18-16 (19-15)13-9-5-2-6-10-13/h1-11H . This indicates the presence of 16 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

4-Bromo-2,6-diphenylpyrimidine is a solid at room temperature . It has a molecular weight of 311.18 .

Scientific Research Applications

  • Summary of the Application: 4-Bromo-2,6-diphenylpyrimidine is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
  • Methods of Application or Experimental Procedures: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with N,N-dimethylethylenediamine afforded a specific product .
  • Results or Outcomes: The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

4-bromo-2,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXDLFJKGQNBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Bromo-2,6-diphenylpyrimidine

CAS RN

40734-24-5
Record name 4-Bromo-2,6-diphenylpyrimidine
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